molecular formula C10H14S B7815895 4-Isobutylbenzenethiol CAS No. 4527-45-1

4-Isobutylbenzenethiol

Cat. No.: B7815895
CAS No.: 4527-45-1
M. Wt: 166.29 g/mol
InChI Key: DKGGRHVKKQWAPT-UHFFFAOYSA-N
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Description

4-Isobutylbenzenethiol is an organic compound with the molecular formula C₁₀H₁₄S. It is a derivative of benzenethiol, where the benzene ring is substituted with an isobutyl group at the para position. This compound is known for its distinct aromatic odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isobutylbenzenethiol can be synthesized through several methods. One common approach involves the reaction of 4-isobutylbenzyl chloride with thiourea, followed by hydrolysis to yield this compound. The reaction conditions typically involve heating the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is produced using catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the thiolation reaction, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Isobutylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding thiol.

    Substitution: Various substituted benzenethiols depending on the reagents used.

Scientific Research Applications

4-Isobutylbenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-isobutylbenzenethiol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group (-SH) is reactive and can form disulfide bonds with cysteine residues in proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Isobutylbenzene: Similar in structure but lacks the thiol group.

    Benzenethiol: Lacks the isobutyl substitution.

    4-Isobutylbenzyl chloride: Precursor in the synthesis of 4-isobutylbenzenethiol.

Uniqueness

This compound is unique due to the presence of both the isobutyl group and the thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical synthesis processes and research applications.

Properties

IUPAC Name

4-(2-methylpropyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGGRHVKKQWAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634420
Record name 4-(2-Methylpropyl)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4527-45-1
Record name 4-(2-Methylpropyl)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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